molecular formula C11H7BrO4 B1280174 5-(4-Bromophenoxy)furan-2-carboxylic acid CAS No. 73420-68-5

5-(4-Bromophenoxy)furan-2-carboxylic acid

Cat. No. B1280174
CAS RN: 73420-68-5
M. Wt: 283.07 g/mol
InChI Key: FQCNVCYLNHHFEJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)furan-2-carboxylic acid is a compound that can be considered a derivative of furan carboxylic acids, which are known to be valuable biobased building blocks in the pharmaceutical and polymer industries. Although the specific compound is not directly mentioned in the provided papers, the general class of furan carboxylic acids is highlighted for its potential applications.

Synthesis Analysis

The synthesis of related furan carboxylic acid derivatives can be complex, involving multiple steps and catalysts. For instance, the synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) has been achieved using a dual-enzyme cascade system involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) . Similarly, N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to 5-(4-Bromophenoxy)furan-2-carboxylic acid, was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, followed by a Suzuki-Miyaura cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives is characterized by the furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. The presence of substituents like the bromophenoxy group in 5-(4-Bromophenoxy)furan-2-carboxylic acid can significantly influence the chemical behavior and potential applications of these molecules. The structure of the related compound, N-(4-bromophenyl)furan-2-carboxamide, was further analyzed through computational docking studies and molecular dynamics simulations to understand its interaction with bacterial proteins .

Chemical Reactions Analysis

Furan carboxylic acid derivatives can undergo various chemical reactions depending on their substituents. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of the bromine atom or other transformations while retaining the furylthiadiazole fragment . Another study showed that brominated phosphonates derived from esters and nitriles of furan carboxylic acids could react with secondary amines following nucleophilic substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acid derivatives are influenced by their functional groups. The presence of a bromophenoxy group, for example, would likely increase the molecular weight and could affect the compound's solubility and reactivity. The specific properties of 5-(4-Bromophenoxy)furan-2-carboxylic acid are not detailed in the provided papers, but related compounds have been studied for their anti-bacterial activities, suggesting potential bioactive properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of Substituted Furan Derivatives : Research indicates various methods for preparing substituted furan derivatives, including 5-(4-Bromophenoxy)furan-2-carboxylic acid. A study by Chadwick et al. (1973) describes the Vilsmeier formylation of mono- and di-substituted furans and thiophens to prepare a series of heterocyclic 2-carbaldehydes and 2-[2H]carbaldehydes. This method is significant for the synthesis of furan-2-carboxylic acids with specific substitutions, including bromophenyl groups (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973).

  • Bromination of Methyl Furan-2-carboxylate : Another study by Chadwick et al. (1973) explores the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride, yielding various bromo-esters. This study provides insights into the chemical behavior of furan-2-carboxylates under different conditions, which is relevant for understanding the reactivity of 5-(4-Bromophenoxy)furan-2-carboxylic acid (Chadwick, Chambers, Meakins, & Snowden, 1973).

Biocatalytic and Biological Applications

  • Enzyme Cascade for Furan Carboxylic Acids Synthesis : A 2019 study by Jia et al. details a dual-enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This method involves galactose oxidase and alcohol dehydrogenases, highlighting the potential of biocatalysis in synthesizing compounds like 5-(4-Bromophenoxy)furan-2-carboxylic acid (Jia, Zong, Zheng, & Li, 2019).

  • Whole-cell Biocatalysis in Furan Derivative Synthesis : Research by Wen et al. (2020) on the use of Comamonas testosteroni cells for the synthesis of various furan carboxylic acids, including derivatives similar to 5-(4-Bromophenoxy)furan-2-carboxylic acid, demonstrates the role of biocatalysis in the efficient production of these compounds (Wen, Zhang, Zong, & Li, 2020).

Industrial and Polymer Applications

  • Catalytic Synthesis of Furan Derivatives for Biomass Utilization : The study by Zhang et al. (2017) discusses the transformation of furoic acid to 2,5-furandicarboxylic acid, a process relevant for the industrial utilization of furan derivatives. This research provides insights into how 5-(4-Bromophenoxy)furan-2-carboxylic acid could be used in the polymer industry (Zhang, Lan, Chen, Yin, & Li, 2017).

  • Biosynthesis of Furan Carboxylic Acids for Industrial Applications : Wang et al. (2020) report on the efficient biosynthesis of furan-based carboxylic acids using recombinant Escherichia coli, highlighting the potential industrial applications of these compounds, including those similar to 5-(4-Bromophenoxy)furan-2-carboxylic acid (Wang, Gong, & He, 2020).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

5-(4-bromophenoxy)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO4/c12-7-1-3-8(4-2-7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCNVCYLNHHFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(O2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504165
Record name 5-(4-Bromophenoxy)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenoxy)furan-2-carboxylic acid

CAS RN

73420-68-5
Record name 5-(4-Bromophenoxy)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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